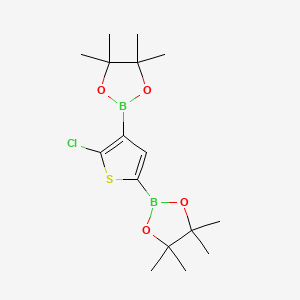

2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

描述

2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a bis-boronic ester compound featuring a central 5-chlorothiophene ring substituted at the 2- and 4-positions with pinacol boronate groups. This structure confers unique electronic and steric properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing conjugated polymers or small molecules in organic electronics and pharmaceuticals.

属性

IUPAC Name |

2-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25B2ClO4S/c1-13(2)14(3,4)21-17(20-13)10-9-11(24-12(10)19)18-22-15(5,6)16(7,8)23-18/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTQFFZXZJQGQAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(S2)Cl)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25B2ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

Similar compounds are known to interact with various organic compounds, particularly arenes .

Mode of Action

The compound is likely to interact with its targets through a process known as borylation . This process involves the addition of a boron atom to an organic compound, which can significantly alter the compound’s chemical properties and reactivity .

Biochemical Pathways

The borylation process can lead to the formation of new compounds with unique properties, potentially affecting a wide range of biochemical pathways .

Result of Action

The borylation process can lead to the formation of new compounds with unique properties, potentially leading to a variety of molecular and cellular effects .

生物活性

The compound 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is a boron-containing organic molecule notable for its potential applications in various fields including organic electronics and medicinal chemistry. This article explores its biological activity, focusing on its synthesis, properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . The presence of the chlorothiophene moiety suggests potential interactions with biological systems due to the reactivity of thiophene derivatives. The dioxaborolane groups can facilitate various chemical reactions, enhancing the compound's utility in biological applications.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit promising anticancer activity. The incorporation of functional groups such as boron may enhance this activity through mechanisms involving apoptosis and cell cycle arrest. For instance:

- Case Study 1 : A derivative of thiophene was shown to inhibit cancer cell growth by inducing apoptosis in human breast cancer cells. The mechanism involved the modulation of key signaling pathways such as PI3K/Akt and MAPK .

Antimicrobial Activity

Thiophene compounds have also been evaluated for their antimicrobial properties. The chlorothiophene structure is known to exhibit significant antibacterial effects against various pathogens.

- Case Study 2 : In vitro studies demonstrated that chlorothiophene derivatives displayed strong activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics .

Synthesis and Derivative Exploration

The synthesis of 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves several steps including the formation of thiophene derivatives followed by boronation reactions. Recent advancements in synthetic methodologies have facilitated the development of more efficient routes to obtain this compound.

| Synthesis Step | Description |

|---|---|

| Step 1 | Synthesis of 5-chlorothiophene via halogenation reactions. |

| Step 2 | Formation of the dioxaborolane moiety through a reaction with boronic acid derivatives. |

| Step 3 | Coupling reaction to form the final compound using transition metal catalysts. |

科学研究应用

Organic Synthesis

This compound is primarily utilized in organic synthesis due to its boron-containing structure. It serves as a versatile reagent in cross-coupling reactions, particularly in the formation of carbon-carbon bonds.

Case Studies

- Suzuki-Miyaura Coupling : The compound has been effectively employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. For instance, studies have shown that using this boronic ester can enhance yields when reacting with aryl halides under mild conditions .

Material Science

The incorporation of 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) into polymer matrices has been explored for developing advanced materials.

Applications

- Conductive Polymers : This compound can be polymerized to create conductive polymers that are used in electronic devices. Its thiophene moiety contributes to the electronic properties of the resulting polymers.

- Organic Photovoltaics : Research indicates that polymers derived from this compound can be utilized in organic photovoltaic cells due to their ability to facilitate charge transport .

Pharmaceutical Chemistry

The compound's boronic acid derivative properties make it relevant in pharmaceutical chemistry for drug development and synthesis.

Potential Applications

- Drug Design : Boronic acids are known for their ability to form reversible covalent bonds with diols. This characteristic is beneficial in drug design for targeting specific biological pathways or enzymes .

- Anticancer Agents : Some studies have investigated the potential of boronic compounds as anticancer agents due to their ability to inhibit proteasomes and other cellular targets .

Environmental Chemistry

The use of this compound extends into environmental applications where it can act as a reagent for detecting pollutants or as part of remediation strategies.

Research Findings

相似化合物的比较

Key Observations :

- Aromatic Core : Thiophene-based boronates (target compound, ) exhibit stronger electron-withdrawing effects and conjugation compared to benzene derivatives (), favoring charge transport in organic semiconductors.

- Substituent Effects : Alkoxy groups (e.g., OMe in , O(C8H17) in ) improve solubility but reduce electrophilicity. Halogens (Cl, Br in ) enhance reactivity in cross-coupling.

- Boronate Position : Ortho-substituted benzene derivatives () show steric hindrance, reducing coupling efficiency, whereas para-substituted analogs () are more reactive.

Reactivity in Cross-Coupling Reactions

- Electrophilicity : The target compound’s chlorothiophene core is more electrophilic than methoxy-substituted benzene derivatives (), enabling faster oxidative addition in palladium-catalyzed couplings.

- Steric Effects : Bis-boronates on thiophene (target) exhibit lower steric hindrance than ortho-phenylene analogs (), improving coupling yields.

- Applications : Thiophene-based boronates are preferred in organic photovoltaics (e.g., DTmBDT polymers in ), while alkoxy-substituted benzene derivatives () are used in solution-processable semiconductors.

准备方法

General Synthetic Strategy

The synthesis of 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) generally follows a two-step process:

Step 1: Halogen-lithium exchange or directed lithiation

Starting from a halogenated thiophene derivative (e.g., 5-chloro-2,4-dibromothiophene), treatment with a strong base such as n-butyllithium at low temperature (-78 °C to -10 °C) generates the corresponding dilithio intermediate.Step 2: Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The dilithio species is then reacted with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester groups at the lithiation sites, yielding the bis-boronate product.

Detailed Experimental Procedures and Yields

Reaction Mechanism Insights

Lithiation Step:

The halogenated thiophene is treated with n-butyllithium at low temperatures to perform halogen-lithium exchange, generating a highly reactive organolithium intermediate. The low temperature (-78 °C) is crucial to control the reaction rate and prevent side reactions.Borylation Step:

The organolithium intermediate reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, which acts as an electrophilic boron source. The isopropoxy group facilitates the transfer of the boronate moiety, resulting in the formation of the boronate ester.Work-up:

After completion, the reaction is quenched with water or ammonium chloride solution to neutralize residual organolithium species. Organic extraction and purification by column chromatography afford the pure bis-boronate compound.

Representative Experimental Procedure

Example: Synthesis of 2,2'-(5-Chlorothiophene-2,4-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

In a dry 250 mL round-bottom flask under nitrogen atmosphere, dissolve 5-chloro-2,4-dibromothiophene (X mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

Cool the solution to -78 °C using a dry ice-acetone bath.

Slowly add n-butyllithium (1.6 M in hexane, 2.2 equiv per bromine) dropwise over 15 minutes while stirring.

Stir the reaction mixture at -78 °C for 30 minutes to ensure complete lithiation.

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2.2 equiv) dropwise at -78 °C.

Allow the reaction mixture to warm to room temperature and stir overnight (~12 hours).

Quench the reaction by adding water (20 mL), then extract with dichloromethane (3 × 30 mL).

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by silica gel column chromatography using hexane/ethyl acetate as eluent.

Collect the pure bis-boronate ester as a white solid.

Analytical Data Supporting Preparation

1H NMR (CDCl3):

Signals corresponding to aromatic protons on thiophene ring at δ ~7.4 and 7.1 ppm (doublets or double doublets), and a singlet at δ ~1.36 ppm for the methyl groups of the pinacol boronate ester (12H).13C NMR:

Characteristic signals for boronate ester carbons and aromatic carbons consistent with substitution pattern.Melting Point:

Approximately 305 °C, indicating high purity of the bis-boronate ester.Yield:

Typically ranges from 70% to 85%, depending on reaction scale and purification efficiency.

Summary Table of Key Preparation Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Starting Material | 5-Chloro-2,4-dibromothiophene |

| Base | n-Butyllithium (1.6 M in hexane) |

| Solvent | Anhydrous tetrahydrofuran (THF) |

| Temperature (Lithiation) | -78 °C |

| Temperature (Borylation) | -78 °C to room temperature |

| Boron Source | 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

| Reaction Time | 12–18 hours |

| Work-up | Quench with water, extraction with dichloromethane |

| Purification | Silica gel column chromatography |

| Yield | 70–85% |

| Product State | White solid, mp ~305 °C |

常见问题

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

This boronate ester is widely used in Suzuki-Miyaura cross-coupling reactions to construct conjugated systems. Methodologically, reactions typically employ a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or CsF), and anhydrous solvents like THF or DMF. Optimal stoichiometry (1:1.1 boronate:halide ratio) minimizes side reactions. The chlorothiophene core enhances electronic conjugation, making it valuable for synthesizing optoelectronic materials .

Q. How is this compound characterized to confirm structural integrity?

Q. What handling and storage protocols are recommended for this compound?

Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis. Use anhydrous solvents (e.g., THF purified via an Inert Solvent System) during reactions. Safety protocols include glovebox use for air-sensitive steps and avoiding protic solvents until reaction initiation .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency in palladium-catalyzed reactions?

Low yields often arise from catalyst deactivation or boronate hydrolysis. Strategies include:

- Catalyst screening : Compare Pd(OAc)₂ with ligand systems like SPhos or XPhos.

- Solvent optimization : Mixed solvents (e.g., toluene/DMF 4:1) improve solubility of aromatic halides.

- Base selection : Cs₂CO₃ enhances transmetallation in sterically hindered systems. Monitor reaction progress via TLC or in situ ¹¹B NMR to detect boronate decomposition .

Q. What methodologies determine the reactivity of the boronate groups?

Q. How can contradictions in spectroscopic data for derivatives be resolved?

Misassigned NMR signals (e.g., thiophene vs. aryl protons) are clarified using:

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to confirm connectivity.

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and validate assignments .

Q. What role does this compound play in designing conjugated polymers?

It serves as a monomer in donor-acceptor copolymers for organic electronics. For example, copolymerization with 9,9-dihexylfluorene derivatives via Suzuki coupling yields materials with tunable bandgaps. Key steps:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。